Anhydro Galantamine

Vue d'ensemble

Description

Anhydro Galantamine is a derivative of Galantamine, an alkaloid extracted from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galantamine is primarily known for its use in treating mild to moderate Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Galantamine involves several steps, starting from the extraction of Galantamine from natural sources or its total synthesis. The key steps include:

Oxidative Phenol Coupling: This step involves the oxidative coupling of phenols, which is crucial for forming the core structure of Galantamine.

Transition Metal Catalyzed Reactions: Various reactions such as Heck reaction, enyne ring-closing metathesis (RCM), and dynamic kinetic resolution are employed to construct the complex tetracyclic structure of Galantamine.

Rearrangement Reactions: Semipinacol rearrangement and Johnson–Claisen rearrangement are used to further refine the structure.

Industrial Production Methods: Industrial production of Galantamine typically involves extraction from plant materials followed by purification. The extracted Galantamine is then subjected to chemical modifications to produce this compound. The process includes:

Analyse Des Réactions Chimiques

Anhydro Galantamine undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Utilizes reducing agents to remove oxygen or add hydrogen to the molecule.

Substitution: Common reagents include halogens and nucleophiles, leading to the replacement of specific atoms or groups in the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including halides and amines.

Major Products: The reactions typically yield various derivatives of this compound, which can be further modified for specific applications .

Applications De Recherche Scientifique

Anhydro Galantamine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying acetylcholinesterase inhibitors and their interactions with enzymes.

Biology: Investigated for its effects on neurotransmitter levels and potential neuroprotective properties.

Medicine: Primarily used in the treatment of Alzheimer’s disease and other cognitive disorders.

Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

Anhydro Galantamine is compared with other acetylcholinesterase inhibitors such as:

Rivastigmine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Donepezil: A selective acetylcholinesterase inhibitor with a longer duration of action compared to this compound.

Uniqueness: this compound’s dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguishes it from other similar compounds .

Comparaison Avec Des Composés Similaires

- Rivastigmine

- Donepezil

- Physostigmine

- Tacrine

Activité Biologique

Anhydro galantamine is a derivative of galantamine, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease (AD). This compound exhibits significant biological activity, particularly in enhancing cholinergic function and modulating neurotransmitter release. This article explores the pharmacodynamics, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.

This compound functions as a competitive and reversible inhibitor of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound prolongs the action of ACh, thereby enhancing cholinergic transmission in the central nervous system (CNS) .

Furthermore, this compound acts as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs). This modulation enhances the release of several neurotransmitters, including glutamate and serotonin, which are often deficient in AD patients. The interaction with nAChRs not only improves cognitive function but also has implications for neuroprotection against amyloid-beta toxicity .

Key Biological Activities

- Acetylcholinesterase Inhibition : this compound competitively binds to the active site of AChE, leading to reduced enzymatic activity and increased ACh levels.

- Nicotinic Receptor Modulation : It enhances the sensitivity and activity of nAChRs, promoting neurotransmitter release and improving cognitive performance .

- Neuroprotective Effects : By modulating neurotransmitter systems, this compound may protect neurons from degeneration associated with AD .

Clinical Studies and Efficacy

Several studies have assessed the efficacy of this compound in clinical settings:

- Long-term Treatment Outcomes :

- Cognitive Function Assessment :

- Case Studies :

Comparative Efficacy Table

| Study Type | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 2,045 | Long-term | Reduced mortality (HR=0.58), improved cognitive scores compared to placebo (P<0.001) |

| Six-month Study | 653 | 6 months | Significant improvement in cognitive function and daily living activities compared to placebo |

| Case Studies | 11 | Variable | Subjective improvements in cognition; enhanced independence reported by patients |

Safety and Side Effects

While this compound is generally well tolerated, some adverse effects have been noted:

Propriétés

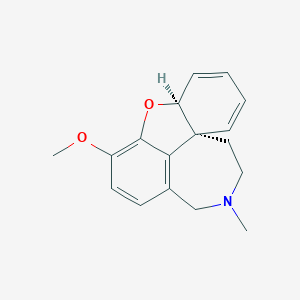

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWHKLZOMVLIBL-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216701 | |

| Record name | R-116937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664995-65-7 | |

| Record name | R-116937 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-116937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-116937 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.